molecular formula C18H30N2O3S B2694168 N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797177-94-6

N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No. B2694168
CAS RN: 1797177-94-6
M. Wt: 354.51
InChI Key: KDUQRPBVDOHYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide, also known as A-366, is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Synthesis and Antimicrobial Applications

N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide and its derivatives have been synthesized for potential antimicrobial applications. The synthesis of certain 2-aminoadamantane derivatives has shown potential as antimicrobial agents, with some compounds exhibiting marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis (Eisa, Tantawy, & El-kerdawy, 1990).

Antiviral Research

Research on N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives has also included the exploration of antiviral properties. One study involved the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety for anti-influenza virus activity, with one compound showing strong inhibitory effects and acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Metabolic Profiling

The metabolic profiling of novel synthetic cannabinoids, including N-((3s,5s,7s)-adamantan-1-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives, has been a focus of research to understand their pharmacokinetics and potential pharmacological activities. One study characterized the hepatic metabolic pathways of a new synthetic cannabinoid, identifying primary metabolites and assessing metabolic stability with human liver microsomes, providing insights into the metabolism of these compounds (Gandhi et al., 2015).

Anti-Dengue Virus Activity

The synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives has been optimized for anti-Dengue virus activity. This research aimed to develop agents capable of inhibiting the dengue virus, with compound showing significant activity and low cytotoxicity. The study highlights the potential of these compounds in the treatment of dengue fever, a major public health concern in many tropical and subtropical regions (Joubert, Foxen, & Malan, 2018).

properties

IUPAC Name

N-(1-adamantyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-12(2)11-24(22,23)16-9-20(10-16)17(21)19-18-6-13-3-14(7-18)5-15(4-13)8-18/h12-16H,3-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUQRPBVDOHYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.